molecular formula C13H15N3O2 B3204532 H-D-His(bzl)-OH CAS No. 103772-40-3

H-D-His(bzl)-OH

Cat. No.: B3204532
CAS No.: 103772-40-3
M. Wt: 245.28 g/mol
InChI Key: NMXSWQMJOZUQKY-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-His(bzl)-OH, also known as D-Histidine benzyl ester, is a derivative of the amino acid histidine. This compound is characterized by the presence of a benzyl group attached to the histidine molecule. It is commonly used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-His(bzl)-OH typically involves the esterification of D-Histidine with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions include:

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

    Catalyst: Hydrochloric acid or sulfuric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Solid-Phase Peptide Synthesis (SPPS): This technique is widely used for the synthesis of peptides and involves the stepwise addition of amino acids to a solid support.

Chemical Reactions Analysis

Types of Reactions

H-D-His(bzl)-OH undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to remove the benzyl group, yielding D-Histidine.

    Substitution: The benzyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH) are used.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: D-Histidine

    Substitution: Various alkyl or aryl derivatives of D-Histidine

Scientific Research Applications

H-D-His(bzl)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-D-His(bzl)-OH involves its interaction with various molecular targets and pathways. The benzyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    H-His(bzl)-OMe: A methyl ester derivative of histidine with similar applications in peptide synthesis.

    H-D-His-OMe: A methyl ester derivative of D-Histidine used in organic synthesis.

    H-His(bzl)-OH: The L-isomer of H-D-His(bzl)-OH, used in similar applications but with different stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry (D-isomer) and the presence of the benzyl group, which enhances its lipophilicity and reactivity. This makes it particularly useful in peptide synthesis and as a reagent in organic synthesis.

Properties

IUPAC Name

(2R)-2-amino-3-(1-benzylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXSWQMJOZUQKY-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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